tert-Butyl (2-bromothiazol-4-yl)carbamate

Overview

Description

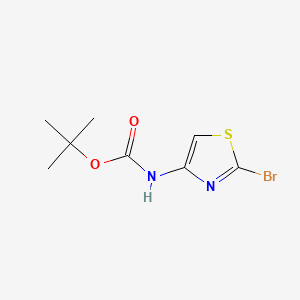

tert-Butyl (2-bromothiazol-4-yl)carbamate is a chemical compound with the molecular formula C₈H₁₁BrN₂O₂S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromothiazole. One common method includes the use of diisopropylamine and butyllithium in tetrahydrofuran (THF) as solvents. The reaction is carried out at low temperatures, around 0°C, to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromothiazol-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts, such as dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II), are used along with bases like potassium phosphate in solvents like 1,4-dioxane.

Major Products

Substitution Reactions: Products include substituted thiazoles where the bromine atom is replaced by the nucleophile.

Coupling Reactions: Products are typically more complex thiazole derivatives with various functional groups attached.

Scientific Research Applications

tert-Butyl (2-bromothiazol-4-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromothiazol-4-yl)carbamate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the thiazole ring play crucial roles in its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (4-bromothiazol-2-yl)carbamate

- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

- Methyl 2-Boc-aminothiazole-4-carboxylate

Uniqueness

tert-Butyl (2-bromothiazol-4-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

tert-Butyl (2-bromothiazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C₉H₁₃BrN₂O₂S

Molecular Weight: Approximately 292.18 g/mol

Structural Features: The compound features a thiazole ring substituted with a bromine atom at the 2-position and a tert-butyl carbamate group, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the bromine atom in the thiazole ring is believed to enhance its reactivity and binding affinity to enzymes or receptors involved in various biochemical pathways. This interaction may modulate enzyme activity or inhibit specific cancer pathways, contributing to its anticancer properties.

Biological Activities

- Antimicrobial Activity:

- Anticancer Activity:

-

Anti-inflammatory Properties:

- Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially by modulating inflammatory cytokines and pathways.

Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound exhibited IC50 values ranging from 10 to 25 µM, indicating potent anticancer activity compared to standard chemotherapeutics. The compound triggered apoptosis in treated cells as evidenced by increased annexin V staining and caspase activation assays.

Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests revealed that this compound effectively inhibited Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. It also showed antifungal activity against Candida species.

Data Tables

Properties

IUPAC Name |

tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCKSUYBQZIMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680986 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245647-95-3 | |

| Record name | tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.